

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Materials Science

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of **3-hydroxy-2-nitropyridine** and its derivatives in materials science, focusing on its synthesis, properties, and potential use in functional materials. While its primary application lies as an intermediate in the pharmaceutical and agrochemical industries, its unique molecular structure lends itself to the development of advanced materials.

Chemical and Physical Properties

3-Hydroxy-2-nitropyridine is a functionalized nitrogen-containing heterocycle with the chemical formula $C_5H_4N_2O_3$.^[1] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the pyridine ring imparts notable polarity and the potential for hydrogen bonding.^[1] A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Hydroxy-2-nitropyridine**

Property	Value	References
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[2]
Molecular Weight	140.10 g/mol	[2]
Appearance	Yellow to brown powder/crystal	[3]
Melting Point	69-71 °C	
Purity	≥98% (GC)	[3]
CAS Number	15128-82-2	[3]

Synthesis of 3-Hydroxy-2-nitropyridine

The synthesis of **3-hydroxy-2-nitropyridine** is well-documented, with several methods reported in the literature and patents. A common approach involves the nitration of 3-hydroxypyridine. Below is a typical experimental protocol.

Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine

This protocol is adapted from patented synthesis methods.[4][5][6]

Materials:

- 3-Hydroxypyridine
- Ethyl acetate
- Potassium nitrate (KNO₃)
- Acetic anhydride
- Saturated sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Activated carbon

Equipment:

- Three-necked flask (250 mL)
- Magnetic stirrer with heating mantle
- Reflux condenser
- Suction filtration apparatus
- Rotary evaporator
- Drying oven

Procedure:

- To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of potassium nitrate, and 21 mL of acetic anhydride.
- Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture by suction and wash the solid with a small amount of ethyl acetate (1-2 times).
- Take the filtrate and neutralize it by adjusting the pH with a saturated NaOH solution.
- Extract the aqueous layer with ethyl acetate (3-4 times).
- Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour.
- Cool the mixture and filter to remove the activated carbon.
- Dry the filtrate with anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate using a rotary evaporator.
- Dry the resulting product in a drying oven to obtain **3-hydroxy-2-nitropyridine**.

A typical yield for this synthesis is around 81-90%.^{[5][6]}

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **3-hydroxy-2-nitropyridine**.

Applications in Materials Science

While direct applications of **3-hydroxy-2-nitropyridine** in materials science are still emerging, its derivatives and related pyridine compounds have shown significant promise in several areas.

A derivative, 3-hydroxy-6-methyl-2-nitropyridine (3H6M2NP), has been identified as a novel third-order nonlinear optical material.^[7] Single crystals of this compound were grown using a slow evaporation solution growth technique.^[7]

Experimental Protocol: Crystal Growth of 3-Hydroxy-6-methyl-2-nitropyridine

This protocol is based on the methodology described for 3H6M2NP.^[7]

Materials:

- Synthesized 3-hydroxy-6-methyl-2-nitropyridine
- Ethanol

Equipment:

- Beaker
- Hot plate with magnetic stirrer

- Crystallization dish

Procedure:

- Dissolve the synthesized 3-hydroxy-6-methyl-2-nitropyridine in ethanol at a slightly elevated temperature to achieve saturation.
- Filter the solution to remove any insoluble impurities.
- Transfer the saturated solution to a crystallization dish.
- Cover the dish with a perforated lid to allow for slow evaporation of the solvent at room temperature.
- Monitor the dish for the formation of single crystals over several days to weeks.
- Once crystals of suitable size have formed, carefully harvest them from the solution.

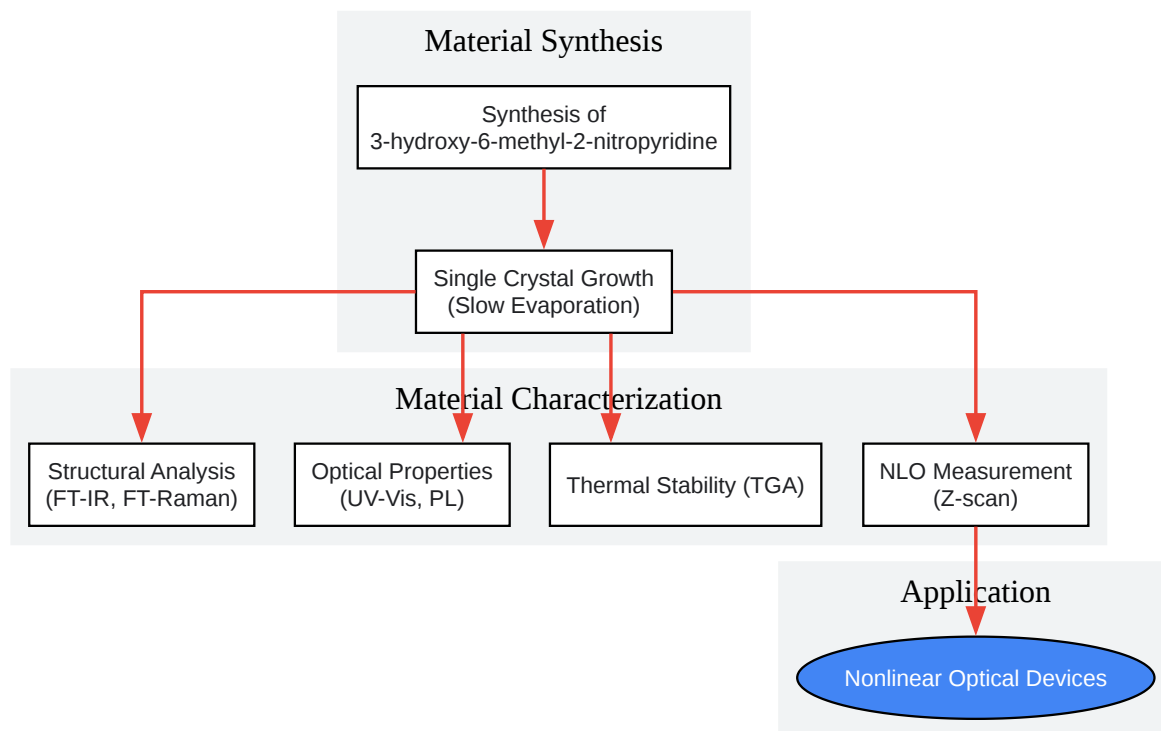
Characterization Data for 3-Hydroxy-6-methyl-2-nitropyridine:

The grown crystals were characterized to determine their structural, optical, and thermal properties.[7] A summary of the key findings is presented in Table 2.

Table 2: Properties of 3-Hydroxy-6-methyl-2-nitropyridine Crystals

Property	Value/Observation	Reference
Crystal System	Orthorhombic	[7]
Space Group	Pbca (centrosymmetric)	[7]
Transparency Region	Visible region	[7]
Thermal Stability	Up to 182 °C	[7]
Third-Order NLO Susceptibility (χ^3)	2.616×10^{-8} esu	[7]

Logical Relationship for NLO Application:



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Caption: From synthesis to application for NLO materials.

Pyridine derivatives are widely used as ligands in the synthesis of Metal-Organic Frameworks (MOFs) due to the coordinating ability of the nitrogen atom.[8][9] The functional groups on **3-hydroxy-2-nitropyridine** (the hydroxyl and nitro groups) offer additional sites for coordination or for post-synthetic modification of the MOF, potentially leading to materials with tailored properties for applications such as gas storage, separation, and catalysis.[8][9]

Proposed Experimental Protocol: Synthesis of a MOF using **3-Hydroxy-2-nitropyridine**

This is a generalized protocol based on common MOF synthesis procedures.[9]

Materials:

- **3-Hydroxy-2-nitropyridine** (ligand)

- A metal salt (e.g., Zinc nitrate, Copper nitrate)
- A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

Equipment:

- Scintillation vials or Teflon-lined autoclave
- Oven

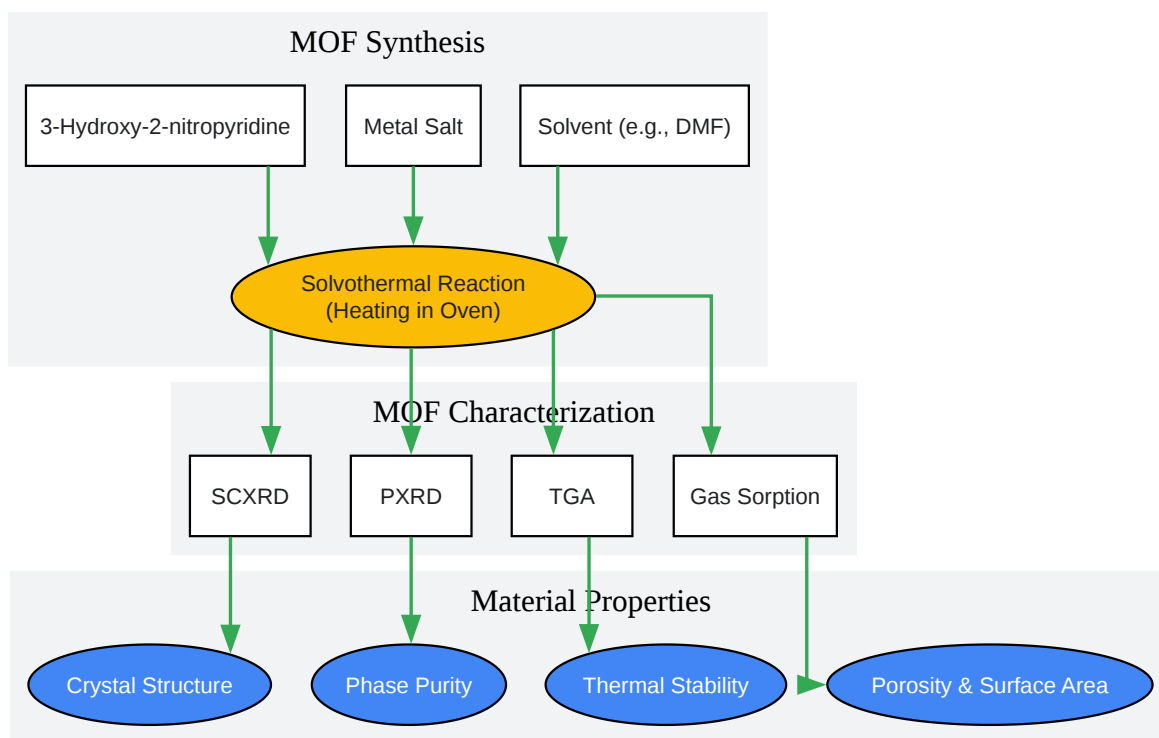
Procedure:

- In a scintillation vial, dissolve **3-hydroxy-2-nitropyridine** and the chosen metal salt in the solvent. The molar ratio of ligand to metal salt will need to be optimized.
- Seal the vial tightly.
- Place the vial in an oven and heat at a specific temperature (typically between 80-150 °C) for a set period (e.g., 24-72 hours).
- After the reaction time, allow the oven to cool down slowly to room temperature to promote crystal growth.
- Collect the resulting crystals by decanting the solvent.
- Wash the crystals with fresh solvent to remove any unreacted starting materials.
- Dry the crystals, for example, under vacuum or in a desiccator.

Characterization of the resulting MOF would involve techniques such as:

- Single-crystal X-ray diffraction (SCXRD) to determine the crystal structure.
- Powder X-ray diffraction (PXRD) to check the phase purity of the bulk material.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- Gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Proposed MOF Synthesis and Characterization Workflow:



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Caption: Proposed workflow for MOF synthesis and characterization.

The distinct color of **3-hydroxy-2-nitropyridine** (yellow to brown) suggests its potential as a chromophore in the development of dyes and pigments.[3] Its reactive hydroxyl group can be used to chemically bond it to other molecules or polymer backbones, potentially leading to functional coatings with enhanced durability and resistance to degradation.[3] Further research is needed to explore specific synthetic routes and to characterize the properties of such materials.

Safety and Handling

3-Hydroxy-2-nitropyridine is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

3-Hydroxy-2-nitropyridine is a versatile chemical intermediate with emerging applications in materials science. While its use in this field is not as established as in pharmaceuticals, the properties of its derivatives, such as the nonlinear optical characteristics of 3-hydroxy-6-methyl-2-nitropyridine, demonstrate its potential. Furthermore, its structure makes it a promising candidate for the development of novel Metal-Organic Frameworks, dyes, and functional coatings. The provided protocols offer a starting point for researchers interested in exploring the materials science applications of this compound.

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